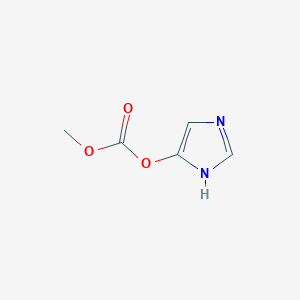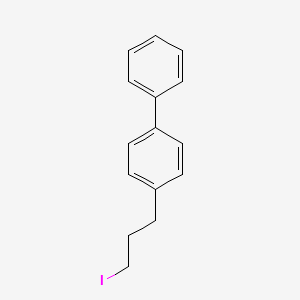![molecular formula C15H11BrO2 B12544845 3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde CAS No. 666257-82-5](/img/structure/B12544845.png)
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde is a chemical compound that features a naphthalene ring substituted with a bromobutynyl ether and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde typically involves the reaction of 4-bromo-1-butyne with naphthalene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Cycloaddition: The alkyne group can participate in cycloaddition reactions to form cyclic compounds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or potassium thiocyanate in polar aprotic solvents.
Cycloaddition: Catalysts such as copper(I) iodide or palladium(II) acetate are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azides or thiocyanates.
Cycloaddition: Products include various cyclic compounds.
Oxidation and Reduction: Products include carboxylic acids or alcohols.
Scientific Research Applications
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde depends on the specific reaction it undergoes. Generally, the bromobutynyl ether group can participate in nucleophilic substitution or cycloaddition reactions, while the aldehyde group can undergo oxidation or reduction. The molecular targets and pathways involved are determined by the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-butyne: A simpler compound with similar reactivity due to the presence of the bromobutynyl group.
Naphthalene-2-carbaldehyde: Shares the naphthalene and aldehyde functionalities but lacks the bromobutynyl ether group.
Uniqueness
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde is unique due to the combination of the bromobutynyl ether and aldehyde functionalities on a naphthalene ring. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and material science.
Properties
CAS No. |
666257-82-5 |
|---|---|
Molecular Formula |
C15H11BrO2 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
3-(4-bromobut-2-ynoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H11BrO2/c16-7-3-4-8-18-15-10-13-6-2-1-5-12(13)9-14(15)11-17/h1-2,5-6,9-11H,7-8H2 |
InChI Key |
XKJHBZAXFDWXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)OCC#CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12544767.png)
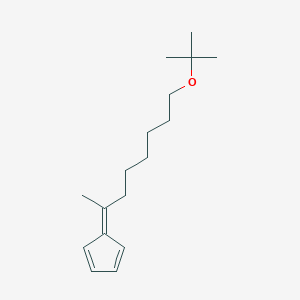
![2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol](/img/structure/B12544778.png)

![Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol](/img/structure/B12544784.png)
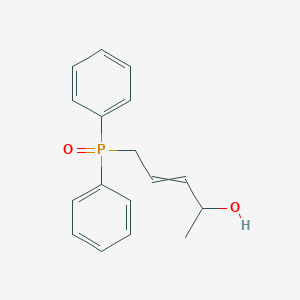
![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)
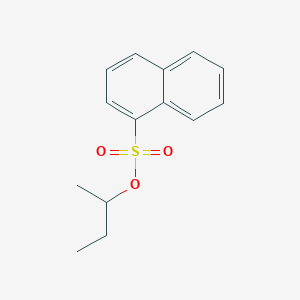
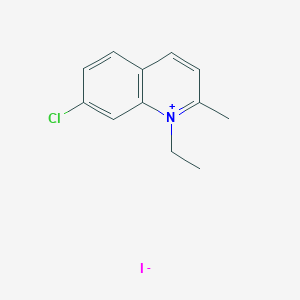
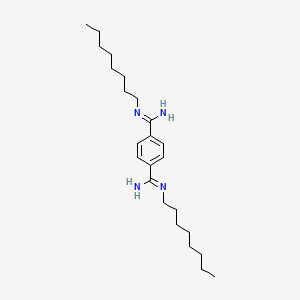

![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)
